molecular formula C18H24O2 B164239 1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol CAS No. 53866-33-4

1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol

Cat. No. B164239
CAS RN: 53866-33-4
M. Wt: 274.4 g/mol
InChI Key: VOXZDWNPVJITMN-JXCLBMSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

This involves determining the compound’s molecular structure, which can be done using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

  • Estrogen Production in Pregnancy : Deuterium-labeled 1,3,5(10)-estratriene-3,17 β-diol has been used to estimate estrogen production rates during normal pregnancy. This methodology utilizes gas chromatography-mass spectrometry for isotope dilution data, providing insights into estrogen metabolism in pregnant women (Pinkus, Charles, & Chattoraj, 1971).

  • Synthesis of Tritiated Substituted Estratrienes : Research on the preparation of tritiated estratrienes, including derivatives of 1,3,5(10)-estratriene, has been conducted. This involves the bromination and iodination of estratriene compounds, followed by hydrogenolysis, yielding tritiated parent compounds with high specific activity (Fraser, Clark, & Wotiz, 1976).

  • Metabolism of Steroid Hormones by Human Placenta : The in vitro metabolism of 1,3,5(10)-estratriene-3,17β-diol (estradiol-17β) by human placental tissue at various stages of gestation has been studied. This research helps in understanding the metabolic pathways of estradiol-17β during early pregnancy (Smith & Axelrod, 1969).

  • Fluorescein-Labeled Derivative for Estrogen Interaction Studies : A fluorescein-labeled derivative of 1,3,5,[10]-Estratriene-3,17β-diol has been developed as a probe for estrogen interaction with cellular receptors and with antibodies to estradiol (Dandliker, Hicks, Levison, & Brawn, 1977).

  • FSH Stimulation of Estradiol-17beta Synthesis in Sertoli Cells : Research demonstrating that follicle-stimulating hormone (FSH) stimulates estradiol-17beta synthesis in cultured Sertoli cells when testosterone is added to the culture medium. This provides insights into the hormonal regulation of estradiol synthesis (Dorrington & Armstrong, 1975).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes information on how to handle and store the compound safely .

properties

IUPAC Name

(8R,9S,13S,14S,17S)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-JXCLBMSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol

CAS RN

53866-33-4
Record name 2,4-Dideuterioestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053866334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17β-Estradiol-d2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol
Reactant of Route 2
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol
Reactant of Route 3
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol
Reactant of Route 4
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol
Reactant of Route 5
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol
Reactant of Route 6
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.